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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Crizotinib-Pretreated

Parameter ALK TKI-Naive Patients )
Patients
Recommended Phase 2 Dose 600 mg, once daily (QD) [1] 300 mg, twice daily (BID) [1]
[2] [2]
Overall Response Rate (ORR) 64.1% (25/39 patients) [1] [3] 33.3% (7/21 patients) [1] [3]
[2] [2]
Median Progression-Free Survival 15.9 months [1] [3] [2] 6.73 months [1] [3] [2]
(PFS)
Median Duration of Response (DoR) 15.0 months [1] [3] [2] 6.60 months [1] [3] [2]
Safety Profile (All Patients, N=64) Incidence
Patients with any Treatment-Related Adverse Event (TRAE) 90.6% (58/64 patients) [1] [2]
Patients with Grade = 3 TRAEs 14.1% (9/64 patients) [1] [2]
Most Common TRAEs
* Diarrhea 71.9% (46 patients) [1] [2]
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Safety Profile (All Patients, N=64) Incidence

* Elevated Serum Creatinine 45.3% (29 patients) [1] [2]
* Elevated Aspartate Aminotransferase (AST) 39.1% (25 patients) [1] [2]
* Nausea 37.5% (24 patients) [1] [2]

Experimental Protocol Summary

For detailed troubleshooting in experimental protocols, understanding the core design of the cited study is

crucial.

1. Study Design and Dosing [1] [3]

¢ Trial Type: Multicenter, open-label, single-arm, phase 1 study.

¢ Identifier: NCT02695550.

e Dose Escalation: A modified Fibonacci 3+3 design was used. Conteltinib was administered orally at
doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). Each cycle was 28 days.

e DLT Evaluation: Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.

e Dose Expansion: Initiated at dose levels where anti-tumor activity was observed.

2. Patient Population [1] [3]

¢ Key Inclusion Criteria:

o Adults (18-75 years) with histologically/cytologically confirmed advanced ALK-positive
NSCLC.

o ALK positivity determined by FISH, IHC, PCR, or NGS.

o ECOG Performance Status of 0-2.

o Adequate organ function.

The following diagram illustrates the patient flow and key outcomes from the phase 1 trial, which involved

both dose escalation and expansion phases.
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(Phase 1 Trial Start)

After response observed

ALK TKI-Naive Patients Crizotinib-Pretreated Patients
(n=39) (n=21)

RP2D: 600 mg QD RP2D: 300 mg BID

ORR: 64.1% ORR: 33.3%
Median PFS: 15.9 mo Median PFS: 6.73 mo

Click to download full resolution via product page

FAQs on Conteltinib Dosing and Application

Q1: What is the definitive Maximum Tolerated Dose (MTD) of Conteltinib?

¢ A: The study did not establish a definitive MTD. While one dose-limiting toxicity (DLT) event was
reported at 600 mg QD, the MTD was not formally reached even at the highest tested dose of 800 mg
QD [1] [3] [2]. The recommended Phase 2 doses (RP2D) are therefore based on the overall
assessment of safety, pharmacokinetics, and efficacy, rather than a strict MTD.

Q2: Why are there two different recommended Phase 2 doses?
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e A: The two different dosing regimens (600 mg QD for TKI-naive and 300 mg BID for pretreated) were
determined to optimize the balance between efficacy and safety in distinct patient populations [1] [2].
The BID schedule for pre-treated patients may help maintain effective drug concentrations to
overcome resistance while managing side effects.

Q3: What is the primary mechanism of action of Conteltinib?

¢ A: Conteltinib is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase
inhibitor. Preclinical data shows it is about 10-fold more potent than Crizotinib against ALK and can
inhibit various Crizotinib-resistant ALK mutations [1] [3]. It also demonstrates inhibitory activity against
other targets, including FAK and Pyk2 [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Key Efficacy and Safety Data from the Phase 1 Study]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-

maximum-tolerated-dose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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